Gallium selenide (Ga2Se3)
CAS No.: 12024-24-7
Cat. No.: VC20994341
Molecular Formula: GaSe
Molecular Weight: 148.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12024-24-7 |
---|---|
Molecular Formula | GaSe |
Molecular Weight | 148.69 g/mol |
IUPAC Name | gallium;selenium |
Standard InChI | InChI=1S/Ga.Se |
Standard InChI Key | QNWMNMIVDYETIG-UHFFFAOYSA-N |
SMILES | [Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2] |
Canonical SMILES | [Ga].[Se] |
Introduction
Crystalline Phases and Structural Characteristics
Ga₂Se₃ exists in three distinct crystalline phases, each with unique structural properties:
Phase | Structure | Characteristics | Formation Conditions |
---|---|---|---|
α-Ga₂Se₃ | Cubic (defect zincblende) | Most stable phase, unit cell a = 5.45 Å | Higher growth temperature |
β-Ga₂Se₃ | Monoclinic | Unit cell volume 3× larger than α phase | Moderate temperature |
γ-Ga₂Se₃ | Orthorhombic | Complex structure | Lower temperature |
The cubic α-Ga₂Se₃ crystallizes in a defect zincblende structure possessing a cubic unit cell, which may be the most stable phase in the defective Ga₂Se₃ crystal due to its higher growth temperature . This phase is often considered a fundamental unit for building the β (monoclinic) and γ (orthorhombic) phases in the Ga₂Se₃ lattice .
The crystal axes relationship between the α and β phases has been established as:100ᵦ = [11̅2̅]ᵅ, ᵦ =110ᵅ, and ᵦ = [11̅2]ᵅ . The unit-cell volume of β-Ga₂Se₃ is approximately three times larger than that of α-Ga₂Se₃, formed along the ᵦ(110ᵅ) direction .
Electronic and Optical Properties
Ga₂Se₃ possesses remarkable electronic and optical properties that make it suitable for various applications in semiconductor technology:
Band Structure and Gap
Ga₂Se₃ is characterized by a direct band gap, which has been reported to range from 1.79 to 2.4 eV according to different experimental and theoretical approaches . Recent studies using photoluminescence (PL) and microreflectance (μTR) techniques have consistently measured a direct band gap of approximately 1.85 eV at room temperature .
The band structure of Ga₂Se₃ can be attributed to the spherical-like Ga 4s orbital constituting the lowest conduction band, while the Se 4p state hybridized with Ga 4p + 4s electrons constructs the top of the valence band . This electronic structure is similar to its defect semiconductor counterpart, Ga₂S₃ .
Photoluminescence Properties
Temperature-dependent photoluminescence studies have revealed important insights into the optical properties of Ga₂Se₃:
-
A clear PL peak at approximately 1.85 eV has been observed in α-Ga₂Se₃, attributable to band-edge free exciton (BEFX) combined with bound exciton (BX) and defect emissions .
-
The bound exciton feature is inferred to be an acceptor-bound exciton in α-Ga₂Se₃ .
-
The PL line widths at 300 K range from approximately 0.1 to 0.4 eV, which are larger than those of general direct semiconductors like GaAs, possibly due to defect contributions .
-
The PL quantum efficiency of Ga₂Se₃ is approximately 25% lower than that of GaSe at room temperature .
Temperature Dependence of Band Gap
The direct band gap of Ga₂Se₃ exhibits temperature dependence that follows the Varshni relation:
where E𝑔(0) is the energy at 0 K, α is related to the strength of electron-phonon interaction, and β is closely related to the Debye temperature of the material. Temperature-dependent studies have shown that the direct band-edge feature (E𝑔ᵈ) demonstrates enhanced amplitude at 20 K, while exhibiting an energy red shift and line-shape broadening as temperature increases to 320 K .
Vibrational Properties and Raman Spectroscopy
Raman spectroscopy has provided valuable insights into the vibrational modes of Ga₂Se₃:
Raman Mode | Frequency (cm⁻¹) | Assignment |
---|---|---|
A′ | ~119 | Tetrahedral GaSe₄ vibration |
A₁ | ~156 | Tetrahedral GaSe₄ vibration |
A₁ | ~190 | Tetrahedral GaSe₄ vibration |
A′ | ~240 | Tetrahedral GaSe₄ vibration |
F₂ | ~289 | Tetrahedral GaSe₄ vibration |
These Raman peaks detected in α-Ga₂Se₃ microcrystals are attributed to the internal and external vibrations of the tetrahedral GaSe₄ groups in the zincblende Ga₂Se₃ structure . When compared to its counterpart Ga₂S₃, the Raman frequencies of Ga₂Se₃ are shifted to lower values due to the higher atomic mass of Se compared to S .
Pressure-Induced Structural Transitions and Metallization
One of the most fascinating properties of Ga₂Se₃ is its behavior under high pressure, which has been studied using diamond anvil cells combined with Raman scattering and electrical conductivity measurements:
Structural Phase Transition
Under compression, Ga₂Se₃ undergoes a phase transformation from the zinc-blende to NaCl-type structure at specific pressure points that depend on the hydrostatic conditions:
-
At a higher pressure point of 13.2 GPa under hydrostatic conditions, likely due to the protective influence of the pressure medium
This phase transition is manifested by the disappearance of an A mode and noticeable discontinuities in the pressure-dependent Raman full width at half maximum (FWHMs) and electrical conductivity .
Semiconductor-to-Metal Transition
Further increasing the pressure leads to a semiconductor-to-metal phase transition in Ga₂Se₃:
-
This occurs at approximately 18.8 GPa, as evidenced by high-pressure variable-temperature electrical conductivity measurements
-
The electrical conductivity increases dramatically by about four orders of magnitude as pressure enhances from 11.4 GPa to 18.8 GPa
-
Above 19.5 GPa, negative temperature-dependent electrical conductivity relations are observed, indicating metallic behavior
Importantly, these phase transformations and metallization processes are reversible upon decompression, although they exhibit a large pressure hysteresis effect under different hydrostatic environments .
Synthesis and Preparation Methods
High-quality Ga₂Se₃ samples can be prepared through various methods:
Chemical Vapor Transport
One of the most effective methods for growing high-quality Ga₂Se₃ crystals is the chemical vapor transport method using ICl₃ as the transport agent . This approach yields bulk and microcrystals with well-defined crystalline structures, typically of the α-phase with a lattice constant of 5.45 Å .
Direct Reaction of Elements
Ga₂Se₃ can also be formed by the direct union of gallium and selenium elements under controlled conditions . This method requires careful temperature management to achieve the desired crystalline phase.
Thin Film Deposition
For applications requiring thin films, techniques such as sputtering can be utilized. Gallium selenide sputtering targets are available in various forms, purities, and sizes for thin film deposition applications .
Applications in Technology
Ga₂Se₃ has demonstrated significant potential in various technological applications:
Optoelectronic Applications
The direct bandgap of Ga₂Se₃ (1.85-2.2 eV) makes it particularly suitable for optoelectronic applications:
Research has demonstrated that Ga₂Se₃-based photodetectors exhibit impressive performance metrics:
Energy Applications
Ga₂Se₃ shows promise in energy-related applications:
-
Solar cells, leveraging its appropriate bandgap for photovoltaic energy conversion
-
Battery technology, particularly as a negative electrode material for lithium-ion batteries
-
Thermoelectric applications, where its thermal and electrical properties can be utilized for energy conversion
Electronic Devices
The semiconductor properties of Ga₂Se₃ make it suitable for various electronic applications:
Strain Engineering and Mechanical Properties
Research using first-principles calculations has investigated the effect of strain on monolayer gallium selenide, revealing:
-
Uniaxial-strain onset for strain-induced lattice instability: 22%
-
Biaxial-strain onset for strain-induced lattice instability: 16%
-
Shear-strain onset for strain-induced lattice instability: 5%
These findings indicate that gallium selenide could be used in flexible electronics applications . Monolayer gallium selenide is approximately 2 times softer than monolayer MoS₂ and 4 times softer than monolayer graphene, suggesting its potential use as a strain sensor in fragile applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume